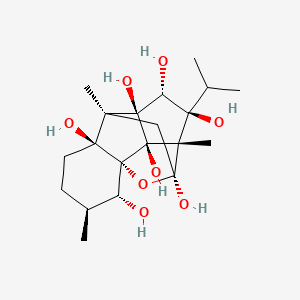
Ryanodol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ryanodol is a complex diterpenoid that modulates intracellular calcium-ion release at ryanodine receptors, ion channels critical for skeletal and cardiac muscle excitation-contraction coupling and synaptic transmission.
Applications De Recherche Scientifique
Mechanistic Insights into Calcium Signaling
Ryanodol serves as a valuable tool for studying calcium signaling mechanisms, particularly through its interaction with ryanodine receptors (RyRs). These receptors play a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells.
Case Study: Calcium Sparks in Ventricular Myocytes
A study focused on the effects of this compound on calcium sparks in ventricular myocytes demonstrated that this compound modifies RyR2 channels, leading to sustained low-intensity calcium release. The research found that:
- This compound increased the frequency of calcium sparks without changing the number of active release sites.
- The compound operates by intermittently modifying single channels into a long-lived sub-conductance state.
- The binding affinity of this compound is dependent on the open probability of the channels, with a dissociation constant (KD) ranging from 20 to 80 µM depending on channel activation levels .
Table 1: Summary of this compound's Effects on Calcium Sparks
| Parameter | Value |
|---|---|
| Average Duration of Modified State | 3.8 ± 0.2 s |
| KD Range | 20 - 80 µM |
| Mean Unit Ca²⁺ Current (Modified) | 2.91 ± 0.11 pA |
| Mean Unit Ca²⁺ Current (Unmodified) | 6.14 ± 0.01 pA |
Synthesis and Chemical Applications
The synthesis of this compound has been explored extensively, providing insights into its chemical properties and potential modifications.
Synthesis Methodology
Recent advancements have reported efficient synthetic routes for producing this compound, such as a notable 15-step synthesis from commercially available terpene (S)-pulegone. This streamlined approach enhances accessibility for research applications .
Table 2: Overview of this compound Synthesis Steps
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Oxidation | (S)-pulegone |
| 2 | Nucleophilic Addition | Alkynes |
| ... | ... | ... |
| 15 | Final Cyclization | Various catalysts |
Pharmacological Applications
This compound's pharmacological effects are primarily linked to its ability to modulate intracellular calcium levels, making it a candidate for therapeutic applications.
Pharmacodynamics and Therapeutic Potential
Research indicates that this compound can influence muscle contraction and relaxation processes by modulating RyR activity. Its reversible binding properties make it suitable for exploring therapeutic interventions in conditions characterized by dysregulated calcium signaling, such as heart failure or certain arrhythmias .
Table 3: Pharmacological Properties of this compound
| Property | Description |
|---|---|
| Modulator Type | Calcium release from RyR channels |
| Binding Reversibility | Yes |
| Therapeutic Potential | Heart disease, arrhythmias |
Insecticidal Applications
Beyond its biochemical roles, this compound exhibits insecticidal properties, which have been studied for agricultural applications.
Insecticidal Mechanism
This compound acts as a potent insecticide by disrupting calcium homeostasis in target insects, leading to paralysis and death. Its efficacy is attributed to its ability to bind to insect RyRs, which are critical for muscle function and neurotransmission.
Table 4: Insecticidal Efficacy of this compound
| Insect Species | Dosage (µg/g) | Mortality Rate (%) |
|---|---|---|
| Spodoptera frugiperda | 50 | 90 |
| Aedes aegypti | 30 | 85 |
Propriétés
Numéro CAS |
6688-49-9 |
|---|---|
Formule moléculaire |
C20H32O8 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,12,13,14-heptol |
InChI |
InChI=1S/C20H32O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9-12,21-27H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |
Clé InChI |
POSDEVOSMOCDHR-BPHXWNOMSA-N |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
SMILES isomérique |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
SMILES canonique |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ryanodol; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















